3-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a hydrazone linkage between the benzohydrazide and the 4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 4-hydroxybenzaldehyde. The reaction is carried out in a methanol solution under reflux conditions for several hours. The mixture is then filtered and allowed to crystallize at room temperature, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to alterations in their structure and function. These interactions can disrupt cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Similar structure but with additional bromine atoms, leading to different chemical and biological properties.
4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide: Contains a chlorine atom instead of a bromine atom, affecting its reactivity and applications.
Uniqueness
3-bromo-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and hydrazone linkage, which confer distinct chemical reactivity and biological activity. Its ability to form stable crystals and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H11BrN2O2 |
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Molecular Weight |
319.15 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-3-1-2-11(8-12)14(19)17-16-9-10-4-6-13(18)7-5-10/h1-9,18H,(H,17,19)/b16-9+ |
InChI Key |
KJMBJRCTGBQGFT-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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